Dicyclohexyl peroxydicarbonate

Description

Properties

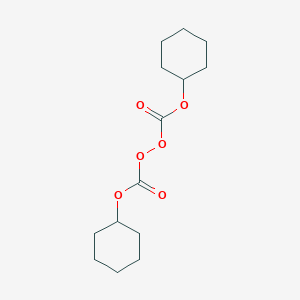

IUPAC Name |

cyclohexyl cyclohexyloxycarbonyloxy carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O6/c15-13(17-11-7-3-1-4-8-11)19-20-14(16)18-12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCKNMAZFRMCJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)OOC(=O)OC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O6 | |

| Record name | DICYCLOHEXYL PEROXYDICARBONATE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3177 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862693 | |

| Record name | Dicyclohexyl peroxydicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This solid peroxide is particularly sensitive to temperature rises. Above a given "Control Temperature" they decompose violently. They are generally stored or transported in a water slurry. | |

| Record name | DICYCLOHEXYL PEROXYDICARBONATE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3177 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1561-49-5 | |

| Record name | DICYCLOHEXYL PEROXYDICARBONATE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3177 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicyclohexyl peroxydicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1561-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclohexyl peroxydicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxydicarbonic acid, C,C'-dicyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicyclohexyl peroxydicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclohexyl peroxydicarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYCLOHEXYL PEROXYDICARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UUX7891Q7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dicyclohexyl Peroxydicarbonate (CAS 1561-49-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl peroxydicarbonate, with a CAS number of 1561-49-5, is an organic peroxide that serves as a potent free-radical initiator in various polymerization processes.[1] Its utility is most prominent in the production of polymers such as polyvinyl chloride (PVC). This technical guide provides an in-depth overview of its chemical and physical properties, a detailed synthesis protocol, its mechanism of action as a polymerization initiator, and comprehensive safety and handling procedures.

Physicochemical Properties

This compound is a white solid powder with a melting point of 44-46°C (for >97% purity).[2] It is characterized by its thermal instability, with a decomposition temperature of 42°C.[2] The molecule possesses a peroxy linkage (-O-O-) that readily undergoes homolytic cleavage upon heating to generate free radicals, which is the basis for its function as a polymerization initiator.[1]

Solubility

This compound is insoluble in water but exhibits solubility in a range of organic solvents. It is slightly soluble in ethanol (B145695) and aliphatic hydrocarbons, and more readily soluble in ketones, esters, aromatic solvents, and chlorinated hydrocarbons.[2] While precise quantitative solubility data is not extensively available in public literature, its application in various solvent systems implies significant solubility in those media.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1561-49-5 | [4] |

| Molecular Formula | C₁₄H₂₂O₆ | [1] |

| Molecular Weight | 286.32 g/mol | [4] |

| Appearance | White solid powder | [2] |

| Melting Point | 44-46 °C | [2] |

| Decomposition Temperature | 42 °C | [2] |

| Solubility in Water | Insoluble | [2] |

| Solubility in Organic Solvents | Soluble in ketones, esters, aromatic solvents, and chlorinated hydrocarbons; slightly soluble in ethanol and aliphatic hydrocarbons. | [2] |

Synthesis

This compound is typically synthesized through the reaction of cyclohexyl chloroformate with a peroxide source, such as hydrogen peroxide, under alkaline conditions.[5]

Experimental Protocol: Synthesis of this compound

Materials:

-

Cyclohexyl chloroformate

-

Hydrogen peroxide (30-50% aqueous solution)

-

Sodium hydroxide (B78521) (or other suitable base)

-

Water

-

Organic solvent (e.g., dichloromethane (B109758) or diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

An aqueous solution of sodium hydroxide is prepared and cooled in an ice bath.

-

To this cooled alkaline solution, a stoichiometric amount of hydrogen peroxide is added slowly while maintaining the low temperature.

-

Cyclohexyl chloroformate is then added dropwise to the stirred, cooled alkaline peroxide solution. The reaction temperature should be maintained below 10°C to prevent premature decomposition of the product.[5]

-

After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction.

-

The organic layer containing the this compound is then separated from the aqueous layer.

-

The organic layer is washed with cold water and then with a cold, dilute acid solution to neutralize any remaining base, followed by another wash with cold water.

-

The washed organic layer is dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure at a low temperature to yield the this compound product.

Note: This is a generalized procedure. Reaction conditions, such as temperature, concentration, and reaction time, may need to be optimized for specific laboratory settings and desired product purity.

Caption: Synthesis workflow for this compound.

Applications in Polymerization

The primary application of this compound is as a free-radical initiator for the polymerization of various monomers, most notably vinyl chloride.[1] Its decomposition rate, which is temperature-dependent, is a critical factor in controlling the polymerization reaction.

Mechanism of Initiation

Upon heating, this compound undergoes homolytic cleavage of the peroxide bond to form two cyclohexyloxycarboxy radicals. These radicals can then initiate polymerization by adding to a monomer unit, or they can undergo further decomposition by losing carbon dioxide to form cyclohexyl radicals, which can also initiate polymerization.

Caption: Polymerization initiation mechanism.

Thermal Decomposition and Half-Life

Table 2: Half-Life of Di-(4-tert-butyl-cyclohexyl)-peroxydicarbonate

| Temperature (°C) | Half-Life (hours) |

| 48 | 10 |

| 64 | 1 |

| 98 | 0.0167 (1 min) |

Note: This data is for a similar compound and should be used as an estimation.

The thermal decomposition of organic peroxides can be described by Arrhenius parameters (activation energy and pre-exponential factor), which allow for the calculation of the decomposition rate constant at different temperatures.[7]

Experimental Protocol: Suspension Polymerization of Vinyl Chloride

This protocol provides a general procedure for the suspension polymerization of vinyl chloride using a free-radical initiator like this compound.

Materials and Equipment:

-

Vinyl chloride monomer (VCM)

-

This compound

-

Deionized water

-

Suspending agent (e.g., polyvinyl alcohol)

-

Polymerization reactor equipped with a stirrer, temperature control system, and pressure gauge

-

Vacuum pump

-

Nitrogen gas supply

Procedure:

-

Reactor Preparation: The polymerization reactor is charged with deionized water and the suspending agent. The mixture is stirred to dissolve the suspending agent.

-

Deoxygenation: The reactor is sealed and purged with nitrogen to remove oxygen, which can inhibit the polymerization reaction. A vacuum/nitrogen purge cycle can be used for efficient oxygen removal.[8]

-

Initiator and Monomer Charging: The this compound initiator is dissolved in the vinyl chloride monomer. This solution is then carefully charged into the sealed and deoxygenated reactor.

-

Polymerization: The reactor is heated to the desired polymerization temperature (typically in the range of 50-70°C for this type of initiator). The temperature is maintained throughout the reaction, and the mixture is continuously stirred to maintain the suspension of monomer droplets.[9][10] The progress of the reaction can be monitored by the drop in pressure as the liquid monomer is converted to the solid polymer.

-

Termination: Once the desired conversion is achieved (often indicated by a specific pressure drop), the reaction is terminated by cooling the reactor. A short-stopping agent can also be added.[11]

-

Monomer Recovery: Unreacted vinyl chloride monomer is safely vented and recovered.

-

Product Isolation and Purification: The resulting PVC slurry is filtered to separate the polymer beads from the aqueous phase. The beads are then washed with deionized water and dried in an oven at a temperature below the glass transition temperature of PVC (e.g., 50-60°C).[8]

Caption: Workflow for suspension polymerization of vinyl chloride.

Safety and Handling

This compound is a hazardous material and must be handled with extreme caution.

-

Thermal Sensitivity: It is highly sensitive to heat and can decompose violently or explosively, especially at temperatures above its decomposition temperature.[2][12] It should be stored in a cool, temperature-controlled environment.

-

Shock and Friction Sensitivity: Explosions have been reported due to shock, heat, or friction.[12]

-

Incompatibilities: Contact with amines, certain metals, strong acids, bases, and reducing agents can accelerate its decomposition.[2][12]

-

Hazards: It is classified as a flammable solid and an organic peroxide. It can cause skin and serious eye irritation.[4]

Table 3: Safety and Hazard Information

| Hazard | Description | GHS Classification |

| Flammability | Heating may cause a fire. | Organic Peroxide Type C |

| Explosive Hazard | Decomposes violently or explosively at elevated temperatures or due to shock/friction. | H242: Heating may cause a fire |

| Skin Irritation | Causes skin irritation. | H315: Causes skin irritation |

| Eye Irritation | Causes serious eye irritation. | H319: Causes serious eye irritation |

| Aquatic Hazard | Harmful to aquatic life with long-lasting effects. | H412: Harmful to aquatic life with long lasting effects |

Self-Accelerating Decomposition Temperature (SADT): The SADT is the lowest temperature at which self-accelerating decomposition may occur for a substance in its packaging. For di-2-ethylhexyl peroxydicarbonate, a similar compound, the SADT for the most concentrated product (75%) is 5°C.[13] This highlights the critical need for temperature-controlled storage and transport.

Storage and Handling:

-

Store in a well-ventilated, cool, and dry place, away from heat sources and direct sunlight.

-

Keep away from incompatible materials.

-

Use non-sparking tools and explosion-proof equipment.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.

-

In case of a spill, do not use combustible materials for cleanup. Use inert, damp, non-combustible materials.[12]

Conclusion

This compound is a valuable but hazardous chemical intermediate, primarily used as a free-radical initiator in the polymer industry. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its effective and safe utilization in research and industrial applications. This guide provides a comprehensive overview to assist researchers, scientists, and drug development professionals in their work with this compound.

References

- 1. CAS 1561-49-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound(technically pure) | 1561-49-5 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C14H22O6 | CID 73797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US3499919A - 4 - alkyl and cyclohexyl alkyl dicyclohexyl peroxydicarbonates - Google Patents [patents.google.com]

- 6. pergan.com [pergan.com]

- 7. journalajst.com [journalajst.com]

- 8. benchchem.com [benchchem.com]

- 9. ES2286080T3 - PREPARATION OF A POLI (VINYL CHLORIDE). - Google Patents [patents.google.com]

- 10. JP2012515825A - Vinyl chloride polymerization method - Google Patents [patents.google.com]

- 11. scribd.com [scribd.com]

- 12. This compound, [TECHNICALLY PURE] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. arkema.com [arkema.com]

Dicyclohexyl Peroxydicarbonate: A Comprehensive Technical Guide to Synthesis and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl peroxydicarbonate (DCPD) is an organic peroxide widely utilized as a radical initiator for polymerization processes in materials science and industrial chemistry.[1] Its chemical formula is C14H22O6.[1][2] DCPD exists as a white solid powder with a melting point between 44-46°C.[3] It is characterized by its insolubility in water and solubility in various organic solvents such as ketones, esters, aromatic solvents, and chlorinated hydrocarbons.[1][3] A key feature of DCPD is its thermal instability; it is sensitive to heat, shock, and friction, and can undergo rapid, self-accelerating exothermic decomposition, particularly at temperatures of 0-10°C and above.[3][4][5] Due to its hazardous nature, it is often stored and transported as a stable dispersion in water.[4][5] This guide provides an in-depth overview of the synthesis of this compound and its mechanism of action as a free-radical initiator.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C14H22O6 | [1][2] |

| Molecular Weight | 286.32 g/mol | [4] |

| Appearance | White solid powder | [3] |

| Melting Point | 44-46°C | [3] |

| Decomposition Temperature | 42°C | [3] |

| Solubility | Insoluble in water; soluble in ketones, esters, aromatic solvents, and chlorinated hydrocarbons. | [1][3] |

| Primary Hazard | Thermally unstable, risk of explosive decomposition from heat, shock, friction, or contamination. | [4][5] |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of cyclohexyl chloroformate with a source of peroxide, such as sodium peroxide, in an aqueous medium.

Synthesis Pathway

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods for the synthesis of dialkyl peroxydicarbonates.[6]

Materials:

-

Cyclohexyl chloroformate

-

Sodium peroxide (Na2O2)

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

-

Deionized water

-

Organic solvent (e.g., toluene)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

pH indicator paper

Equipment:

-

Jacketed glass reactor with overhead stirring

-

Thermometer

-

Dropping funnel

-

Separatory funnel

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum pump

Procedure:

-

Preparation of the Peroxide Solution: An aqueous solution of sodium peroxide and sodium hydroxide is prepared in the jacketed reactor. The temperature is maintained between -5°C and 5°C using a cooling circulator.

-

Reaction: Cyclohexyl chloroformate is added dropwise to the stirred peroxide solution via the dropping funnel. The temperature of the reaction mixture is carefully controlled and maintained within the range of 0°C to 10°C. The pH of the mixture should be monitored and kept alkaline.

-

Separation: After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction. The organic phase, containing the this compound, is then separated from the aqueous phase using a separatory funnel.

-

Washing: The organic phase is washed several times with cold deionized water until the washings are neutral. This step is crucial to remove any remaining impurities.

-

Drying: The wet this compound is dried over an anhydrous desiccant like sodium sulfate or magnesium sulfate at a temperature between 0°C and 15°C.[6] The desiccant is then removed by filtration.

-

Storage: The final product, a white solid, should be stored at low temperatures (typically -25°C to -5°C) to prevent decomposition.[6]

Mechanism of Action: Free Radical Generation

The primary function of this compound is to serve as a source of free radicals upon thermal decomposition.[1] The peroxy linkage (-O-O-) is weak and cleaves homolytically when heated, initiating a series of reactions.

Decomposition Pathway and Polymerization Initiation

The decomposition of DCPD in an inert solvent like benzene (B151609) involves both unimolecular thermolysis and an induced chain mechanism.[7] The process begins with the homolytic cleavage of the peroxide bond to form two cyclohexyloxycarboxy radicals. These radicals can then either abstract a hydrogen atom from a suitable donor or undergo decarboxylation to form a cyclohexyl radical and carbon dioxide.[8] These generated radicals subsequently initiate the polymerization of monomers.

References

- 1. CAS 1561-49-5: this compound | CymitQuimica [cymitquimica.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound(technically pure) | 1561-49-5 [chemicalbook.com]

- 4. This compound | C14H22O6 | CID 73797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, [TECHNICALLY PURE] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. US6846888B2 - Stabilized organic peroxydicarbonate compositions - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Kinetics and chemistry of decomposition of this compound at high pressure | Sciact - научная деятельность [biblhelper.catalysis.ru]

An In-depth Technical Guide to the Thermal Decomposition Kinetics of Dicyclohexyl Peroxydicarbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition kinetics of dicyclohexyl peroxydicarbonate (DCPD). It is intended to be a valuable resource for professionals working in research, development, and safety who handle or utilize this highly reactive organic peroxide. This document outlines the known kinetic parameters, details relevant experimental methodologies, and visualizes the decomposition pathways and experimental workflows.

Introduction

This compound is a member of the organic peroxide family, characterized by the presence of a labile oxygen-oxygen bond. This structural feature makes it thermally unstable and prone to decomposition, a property that is harnessed in various industrial applications, such as a polymerization initiator.[1] However, its high reactivity also presents significant safety hazards, as the decomposition can be rapid and exothermic, potentially leading to violent or explosive events, especially at temperatures between 0-10°C.[2] A thorough understanding of its thermal decomposition kinetics is therefore crucial for its safe handling, storage, and application.

The thermal decomposition of this compound proceeds through the formation of highly reactive free radicals. The initial step is the homolytic cleavage of the peroxide bond, which is followed by a cascade of subsequent reactions, including decarboxylation and reactions with surrounding solvent molecules. The nature of the solvent can significantly influence the decomposition pathway and the final products. The primary decomposition products in benzene (B151609) are reported to be carbon dioxide, cyclohexanol, and cyclohexanone.

Quantitative Kinetic Data

| Parameter | Value | Temperature (°C) | Solvent | Analysis Method |

| First-order rate constant (k_d) | 3.9 x 10⁻⁶ s⁻¹ | 50 | Benzene | Gasometric (CO₂ evolution) |

| Induced decomposition rate constant (k_i) | 1.39 x 10⁻⁴ M⁻¹ᐟ² s⁻¹ | 50 | Benzene | Gasometric (CO₂ evolution) |

Note: The provided rate constants are from a single study and may vary with different experimental conditions.

Experimental Protocols

The study of the thermal decomposition kinetics of highly reactive and potentially explosive materials like this compound requires specialized equipment and stringent safety protocols. The primary techniques employed for such analyses are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

3.1. Differential Scanning Calorimetry (DSC) for Kinetic Analysis

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is a powerful tool for determining the enthalpy of decomposition and for deriving kinetic parameters.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of this compound (typically 1-5 mg) is hermetically sealed in a high-pressure DSC pan. The use of a high-pressure pan is crucial to contain any gaseous decomposition products and prevent a dangerous pressure buildup. Due to the high sensitivity of the material, sample preparation should be conducted in a controlled, low-temperature environment.

-

Instrument Setup: The DSC instrument is calibrated for temperature and heat flow using standard reference materials. A controlled nitrogen atmosphere is typically used to prevent any oxidative side reactions.

-

Non-isothermal Analysis: The sample is heated at a constant, controlled rate (e.g., 2, 5, 10, and 20 °C/min). The heat flow to the sample is recorded as a function of temperature. The resulting thermogram will show an exothermic peak corresponding to the decomposition of the peroxide.

-

Isothermal Analysis: The sample is rapidly heated to a specific isothermal temperature and held at that temperature for a period of time. The heat flow is measured as a function of time. This provides data on the rate of decomposition at a constant temperature.

-

Kinetic Analysis: The data from multiple non-isothermal experiments at different heating rates can be analyzed using model-free kinetic methods (e.g., Friedman or Ozawa-Flynn-Wall) to determine the activation energy (Ea) as a function of conversion. Data from isothermal experiments can be used to determine the reaction rate constant (k) at different temperatures, which can then be used to calculate the activation energy and the pre-exponential factor (A) using the Arrhenius equation.

3.2. Thermogravimetric Analysis (TGA) for Decomposition Profiling

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is useful for determining the temperature at which decomposition begins and for identifying the mass loss associated with the volatilization of decomposition products.

Methodology:

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is placed in an open or loosely covered TGA pan.

-

Instrument Setup: The TGA instrument is calibrated for mass and temperature. A controlled inert atmosphere (e.g., nitrogen) is purged through the furnace.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset temperature of mass loss indicates the beginning of decomposition that involves the formation of volatile products. The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of mass loss is at its maximum.

Mandatory Visualizations

4.1. Decomposition Pathway

Caption: Proposed thermal decomposition pathway of this compound.

4.2. Experimental Workflow

Caption: General experimental workflow for studying the thermal decomposition of DCPD.

Conclusion

References

Navigating the Solubility of Dicyclohexyl Peroxydicarbonate: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the solubility of dicyclohexyl peroxydicarbonate in organic solvents, a critical parameter for its application as a polymerization initiator. Directed at researchers, scientists, and professionals in drug development, this document synthesizes available qualitative data and provides a comprehensive experimental protocol for quantitative solubility determination.

Executive Summary

Qualitative Solubility Profile

The solubility of this compound is dictated by its molecular structure, which includes two non-polar cyclohexyl rings and a more polar peroxydicarbonate core. This amphiphilic nature leads to the general principle of "like dissolves like," where its solubility is favored in solvents with similar polarity characteristics. The lipophilic cyclohexyl groups contribute significantly to its affinity for organic solvents.[1]

Based on available safety data sheets and chemical profiles, the qualitative solubility of this compound can be summarized as follows:

| Solvent Class | Solubility Description | Representative Solvents |

| Aqueous | Insoluble | Water |

| Alcohols | Slightly Soluble | Ethanol (B145695), Methanol |

| Aliphatic Hydrocarbons | Slightly Soluble | Hexane, Heptane |

| Ketones | Soluble | Acetone, Methyl Ethyl Ketone (MEK) |

| Esters | Soluble | Ethyl Acetate, Butyl Acetate |

| Aromatic Hydrocarbons | Soluble | Toluene, Benzene, Xylene |

| Chlorinated Hydrocarbons | Soluble | Dichloromethane (DCM), Chloroform |

This table is based on generally available qualitative statements.[2] Quantitative data is not readily found in the reviewed literature.

Experimental Protocol for Quantitative Solubility Determination

To empower researchers to obtain precise solubility data for their specific applications, this guide details the Isothermal Shake-Flask Gravimetric Method. This is a reliable and widely accepted technique for determining the solubility of a solid in a liquid solvent.

Principle

An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient duration to achieve equilibrium. The resulting saturated solution is then carefully separated from the undissolved solid, and a known mass of the solution is evaporated to dryness. The mass of the remaining solute allows for the calculation of solubility.

Materials and Apparatus

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Constant temperature orbital shaker or water bath

-

Thermostatically controlled oven or vacuum oven

-

Glass vials with screw caps (B75204) and PTFE septa

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm)

-

Pre-weighed glass evaporating dishes or weighing boats

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a period sufficient to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the vials to rest in the constant temperature bath for at least 4 hours to allow the undissolved solid to settle.

-

Carefully draw a clear aliquot of the supernatant (the saturated solution) using a syringe fitted with a syringe filter. This step is critical to ensure no solid particles are transferred.

-

-

Gravimetric Analysis:

-

Transfer a known mass of the filtered saturated solution into a pre-weighed evaporating dish. Record the total mass of the solution and the dish.

-

Carefully evaporate the solvent in a well-ventilated fume hood. For temperature-sensitive compounds like this compound, evaporation at a mild temperature in a vacuum oven is recommended to prevent decomposition.

-

Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the dried solute. Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final mass of the dish with the dried residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the filtered saturated solution.

-

Express the solubility in the desired units, such as grams of solute per 100 grams of solvent ( g/100g ).

Solubility ( g/100g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

-

Visualizing the Workflow and Principles

To further clarify the experimental and theoretical aspects, the following diagrams are provided.

References

An In-depth Technical Guide on the Free Radical Generation Mechanism of Dicyclohexyl Peroxydicarbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexyl peroxydicarbonate (DCPD) is a potent source of free radicals, widely utilized as a low-temperature initiator in polymerization processes. Understanding the mechanism of its decomposition is critical for controlling reaction kinetics and ensuring safe handling. This technical guide provides a comprehensive overview of the free radical generation from DCPD, detailing the decomposition pathways, kinetics, and the experimental methodologies used for its characterization. Quantitative data are summarized for clarity, and key processes are visualized through detailed diagrams.

Introduction

This compound, a member of the organic peroxide family, is characterized by its thermally labile O-O bond. This inherent instability makes it an effective initiator for free radical reactions, particularly in the synthesis of polymers. The controlled generation of radicals from DCPD is paramount for achieving desired material properties and ensuring process safety, as it is known to undergo violent decomposition under certain conditions of heat, shock, or friction.[1][2][3] This document elucidates the fundamental mechanisms governing the thermal decomposition of DCPD.

The Core Mechanism of Free Radical Generation

The thermal decomposition of this compound in a solvent such as benzene (B151609) proceeds through a dual mechanism: a unimolecular homolytic cleavage of the peroxide bond and a radical-induced chain decomposition.

Initiation: Homolytic O-O Bond Cleavage

The primary step in the thermal decomposition is the homolytic scission of the weak peroxide bond, yielding two cyclohexyloxycarbonyl radicals (I). This is a first-order reaction.

(c-C₆H₁₁OCO)₂O₂ → 2 c-C₆H₁₁OCOO• (I)

Subsequent Radical Reactions

The initially formed cyclohexyloxycarbonyl radicals (I) can undergo several subsequent reactions, influencing the overall decomposition rate and the nature of the final products.

-

Decarboxylation: The cyclohexyloxycarbonyl radicals can lose a molecule of carbon dioxide to form cyclohexyl radicals (II).

c-C₆H₁₁OCOO• (I) → c-C₆H₁₁• (II) + CO₂

-

Reaction with Solvent: The radicals can abstract a hydrogen atom from a solvent molecule (SH), leading to the formation of cyclohexanol (B46403) and a solvent radical (S•).

c-C₆H₁₁OCOO• (I) + SH → c-C₆H₁₁OCOH + S• c-C₆H₁₁• (II) + SH → c-C₆H₁₂ + S•

-

Induced Decomposition: The generated free radicals (R•, which can be I , II , or S• ) can attack an intact DCPD molecule, leading to a chain reaction that accelerates the decomposition. This is a key feature of the decomposition of many peroxydicarbonates.

R• + (c-C₆H₁₁OCO)₂O₂ → RO-c-C₆H₁₁ + CO₂ + c-C₆H₁₁OCOO• (I)

Termination

The radical chain reactions are terminated by the combination or disproportionation of any two radicals present in the system.

R• + R'• → Non-radical products

The overall decomposition mechanism can be visualized as a signaling pathway.

Quantitative Data on Decomposition Kinetics

The rate of decomposition of this compound in benzene can be described by the following rate law, which accounts for both the unimolecular and induced decomposition pathways:

-d[DCPD]/dt = k₁[DCPD] + kᵢ[DCPD]^(3/2)

Where:

-

[DCPD] is the concentration of this compound.

-

k₁ is the first-order rate constant for the unimolecular homolytic cleavage.

-

kᵢ is the rate constant for the induced chain decomposition.

The following table summarizes the known kinetic parameters for the decomposition of DCPD in benzene at 50°C.

| Parameter | Value | Units | Conditions |

| k₁ | 3.9 x 10⁻⁶ | s⁻¹ | 50°C in Benzene |

| kᵢ | 1.39 x 10⁻⁴ | M⁻¹ᐟ² s⁻¹ | 50°C in Benzene |

Note: The activation energy for the decomposition of diacyl peroxides, a related class of compounds, is typically in the range of 120-150 kJ/mol. Due to the lack of temperature-dependent kinetic data for DCPD in the reviewed literature, a precise activation energy cannot be provided.

Experimental Protocols

The study of peroxydicarbonate decomposition involves several key experimental techniques to monitor the reaction kinetics and identify the transient radical species.

Kinetic Analysis via Gasometry

This method is used to determine the rate of decomposition by measuring the volume of carbon dioxide evolved over time.

Workflow:

Detailed Methodology:

-

A solution of this compound of a known concentration is prepared in the desired solvent (e.g., benzene) in a reaction flask.

-

The flask is placed in a constant-temperature bath to ensure a stable reaction temperature.

-

The reaction flask is connected to a gas burette filled with a suitable liquid (e.g., mercury or a saturated salt solution) to collect the evolved carbon dioxide.[4]

-

The volume of displaced liquid in the burette, corresponding to the volume of CO₂ evolved, is recorded at regular time intervals.

-

A plot of the volume of CO₂ versus time is generated. The initial slope of this curve is proportional to the initial rate of decomposition.

-

By varying the initial concentration of DCPD and analyzing the initial rates, the rate constants k₁ and kᵢ can be determined by fitting the data to the integrated rate law.

Peroxide Concentration Monitoring via Iodometric Titration

Iodometric titration is a classic chemical method to determine the concentration of the remaining peroxide at different time points during the decomposition.[5][6]

Detailed Methodology:

-

Aliquots of the reaction mixture are withdrawn at specific time intervals and are immediately cooled to quench the decomposition.

-

Each aliquot is added to a solution of isopropanol (B130326) containing an excess of potassium iodide and a small amount of acetic acid.[5]

-

The mixture is heated to boiling for a few minutes to ensure the complete reaction of the peroxide with the iodide ions, which are oxidized to iodine.[5] (c-C₆H₁₁OCO)₂O₂ + 2I⁻ + 2H⁺ → 2c-C₆H₁₁OH + 2CO₂ + I₂

-

The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the yellow color of the iodine fades.[5] I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

-

A starch indicator can be added near the endpoint, which turns blue-black in the presence of iodine. The titration is complete when this blue-black color disappears.

-

The concentration of the remaining DCPD is calculated from the volume of sodium thiosulfate solution used. A plot of ln[DCPD] versus time allows for the determination of the rate constant.

Radical Detection and Identification via ESR Spin Trapping

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for detecting and characterizing free radicals. Due to the short lifetime of the primary radicals from DCPD, a spin trapping agent is used to form a more stable radical adduct that can be observed by ESR.

Workflow:

Detailed Methodology:

-

A solution of this compound is prepared in a suitable solvent, and a spin trapping agent, such as α-phenyl-N-tert-butylnitrone (PBN), is added.

-

The decomposition is initiated, typically by heating the solution to the desired temperature within the ESR spectrometer's cavity or by photolysis.

-

The short-lived radicals generated from the decomposition of DCPD react with the spin trap to form a more persistent nitroxide radical adduct.

-

The ESR spectrometer detects the absorption of microwave radiation by the unpaired electron of the spin adduct in the presence of a strong magnetic field.

-

The resulting ESR spectrum displays a characteristic hyperfine splitting pattern. The analysis of this pattern (the number of lines, their spacing, and intensities) allows for the identification of the trapped radical (e.g., cyclohexyloxycarbonyl or cyclohexyl radical).[7]

Safety Considerations

This compound is a thermally sensitive and potentially explosive compound. It can decompose violently when subjected to heat, shock, friction, or in the presence of contaminants such as amines and certain metals.[1][2][3] It should be stored at low temperatures and handled with appropriate personal protective equipment in a well-ventilated area.

Conclusion

The generation of free radicals from this compound is a complex process involving both unimolecular homolysis and an induced chain decomposition. The primary cyclohexyloxycarbonyl radicals can undergo further reactions, including decarboxylation and hydrogen abstraction, which dictate the final product distribution. A thorough understanding of the decomposition kinetics and the application of specialized analytical techniques such as gasometry, iodometric titration, and ESR spin trapping are essential for the effective and safe utilization of this important radical initiator in various chemical processes.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. This compound, [TECHNICALLY PURE] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound | C14H22O6 | CID 73797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. datapdf.com [datapdf.com]

- 7. youtube.com [youtube.com]

The Thermal Lability of Dicyclohexyl Peroxydicarbonate: A Technical Guide to its Half-life and Decomposition

For Researchers, Scientists, and Drug Development Professionals

Dicyclohexyl peroxydicarbonate (DCPD) is a highly reactive organic peroxide utilized as a free-radical initiator in various chemical processes, including polymerization. Its efficacy is intrinsically linked to its thermal decomposition rate, a critical parameter for ensuring process control, safety, and desired reaction kinetics. This technical guide provides an in-depth analysis of the half-life of DCPD at various temperatures, details the experimental protocols for its determination, and elucidates its decomposition pathway.

Understanding the Thermal Decomposition of this compound

The decomposition of this compound is a temperature-dependent process that proceeds via the homolytic cleavage of the oxygen-oxygen bond, generating two cyclohexyloxycarboxyl radicals. This initiation step is followed by subsequent reactions, including decarboxylation and hydrogen abstraction, leading to the formation of various products. The rate of this decomposition is paramount for its application as a radical initiator.

Due to its high reactivity and potential for self-accelerating decomposition, handling DCPD requires stringent safety protocols. The compound is known to decompose violently at temperatures as low as 0-10°C, underscoring its thermal sensitivity.[1][2][3]

Half-Life Data of this compound

The half-life (t½) of an organic peroxide is the time required for its concentration to decrease to half of its initial value at a specific temperature. This parameter is crucial for selecting the appropriate initiator for a given process and for establishing safe operating temperatures.

To provide a clearer understanding of the typical half-life profile of peroxydicarbonates, the following table presents data for a structurally similar and commercially used compound, Di-(4-tert-butyl-cyclohexyl)-peroxydicarbonate. This data is intended to be illustrative of the temperature sensitivity of this class of compounds.

| Temperature (°C) | Half-Life (t½) | Compound |

| 48 | 10 hours | Di-(4-tert-butyl-cyclohexyl)-peroxydicarbonate |

| 64 | 1 hour | Di-(4-tert-butyl-cyclohexyl)-peroxydicarbonate |

| 98 | 1 minute | Di-(4-tert-butyl-cyclohexyl)-peroxydicarbonate |

| Data sourced from a PERGAN product guide for a 0.1 mol/l solution in monochlorobenzene.[5] |

Experimental Protocol for Determining the Half-Life of this compound

The determination of the half-life of a thermally sensitive organic peroxide like DCPD requires a carefully controlled experimental setup. The following is a generalized protocol based on common methodologies for studying peroxide decomposition.

Objective: To determine the first-order rate constant (k) and half-life (t½) of this compound at various temperatures in a suitable solvent.

Materials and Equipment:

-

This compound (handle with extreme caution)

-

Inert solvent (e.g., benzene (B151609), monochlorobenzene)

-

Constant temperature bath with precise temperature control (±0.1°C)

-

Reaction vessel (e.g., a three-necked flask equipped with a condenser, nitrogen inlet, and sampling port)

-

Inert gas supply (e.g., nitrogen or argon)

-

Analytical instrumentation for peroxide concentration determination (e.g., High-Performance Liquid Chromatography (HPLC), iodometric titration)

-

Standard laboratory glassware and safety equipment (fume hood, safety shields, personal protective equipment)

Procedure:

-

Preparation of the Reaction Mixture:

-

Accurately prepare a dilute solution of this compound in the chosen inert solvent (e.g., 0.1 M).

-

Ensure the solvent is free of impurities that could interfere with the decomposition kinetics.

-

-

Experimental Setup:

-

Place the reaction vessel in the constant temperature bath set to the desired experimental temperature.

-

Purge the vessel with an inert gas for a sufficient time to remove oxygen, which can induce decomposition.

-

Maintain a gentle, continuous flow of the inert gas throughout the experiment.

-

-

Initiation of the Experiment:

-

Once the system has reached thermal equilibrium, introduce the prepared DCPD solution into the reaction vessel.

-

Start the timer immediately upon addition.

-

-

Sampling:

-

At regular time intervals, withdraw aliquots of the reaction mixture. The frequency of sampling will depend on the expected half-life at the given temperature (more frequent sampling for higher temperatures).

-

Immediately quench the reaction in the withdrawn sample to prevent further decomposition. This can be achieved by rapid cooling or by the addition of a chemical inhibitor.

-

-

Analysis:

-

Determine the concentration of the remaining this compound in each sample using a validated analytical method such as HPLC or iodometric titration.

-

-

Data Analysis:

-

Plot the natural logarithm of the DCPD concentration (ln[DCPD]) versus time.

-

For a first-order reaction, this plot should yield a straight line.

-

The slope of the line is equal to the negative of the rate constant (-k).

-

Calculate the half-life using the following equation: t½ = ln(2) / k

-

-

Temperature Variation:

-

Repeat the experiment at several different temperatures to determine the temperature dependence of the half-life.

-

Safety Precautions:

-

This compound is a highly hazardous substance. All handling must be performed in a well-ventilated fume hood behind a safety shield.

-

Avoid friction, shock, and contamination, as these can lead to explosive decomposition.

-

Never work with large quantities of the pure compound.

-

Ensure that appropriate fire extinguishing media are readily available.

-

Dispose of all waste materials according to institutional and regulatory guidelines for hazardous organic peroxides.

Visualizing the Decomposition Pathway and Experimental Workflow

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Caption: Simplified thermal decomposition pathway of this compound.

Caption: Workflow for the experimental determination of the half-life of this compound.

References

In-Depth Technical Guide: Analysis of Dicyclohexyl Peroxydicarbonate Decomposition Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexyl peroxydicarbonate (DCPD) is a widely utilized radical initiator in various industrial processes, including polymerization. Its utility is intrinsically linked to its thermal lability, which leads to the generation of reactive radical species. A thorough understanding of the decomposition products of DCPD is paramount for process optimization, safety, and quality control. This technical guide provides a comprehensive overview of the analysis of DCPD decomposition products, detailing the underlying decomposition pathways, experimental protocols for inducing and analyzing decomposition, and a summary of the expected products. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who work with or encounter organic peroxides.

Introduction

This compound (DCPD) is an organic peroxide characterized by the presence of a labile oxygen-oxygen bond.[1] Upon thermal or photochemical initiation, this bond undergoes homolytic cleavage, producing highly reactive cyclohexyloxycarboxyl radicals. These radicals can subsequently undergo various reactions, including decarboxylation and hydrogen abstraction, leading to the formation of a range of stable decomposition products. The specific distribution of these products is highly dependent on the reaction conditions, particularly the solvent and temperature.

This guide outlines the primary decomposition pathways of DCPD and provides detailed methodologies for the qualitative and quantitative analysis of the resulting products.

Decomposition Pathways

The thermal decomposition of this compound is initiated by the homolytic cleavage of the peroxide bond, which is the rate-determining step. This initial step forms two cyclohexyloxycarboxyl radicals. These radicals are key intermediates that can follow several subsequent reaction pathways, as illustrated in the diagram below.

References

A Comprehensive Technical Guide to Dicyclohexyl Peroxydicarbonate and its Synonyms

For researchers, scientists, and professionals in drug development, a precise understanding of chemical nomenclature is paramount. This guide provides an in-depth overview of Dicyclohexyl peroxydicarbonate, a significant compound in polymer chemistry, focusing on its various synonyms, physicochemical properties, experimental protocols, and safety considerations.

Synonyms and Chemical Identifiers

This compound is known by a multitude of synonyms in chemical literature and commerce. A clear understanding of these alternative names is crucial for comprehensive literature searches and unambiguous communication. The compound is systematically identified by its CAS Registry Number: 1561-49-5.[1][2]

| Identifier Type | Identifier |

| IUPAC Name | cyclohexyl cyclohexyloxycarbonyloxy carbonate |

| CAS Registry Number | 1561-49-5[1][2] |

| EC Number | 216-337-3[2] |

| UNII | 7UUX7891Q7[2] |

| Molecular Formula | C14H22O6[1][2] |

| Molecular Weight | 286.32 g/mol [2] |

| InChI | InChI=1S/C14H22O6/c15-13(17-11-7-3-1-4-8-11)19-20-14(16)18-12-9-5-2-6-10-12/h11-12H,1-10H2[1] |

| InChIKey | BLCKNMAZFRMCJJ-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1CCC(CC1)OC(=O)OOC(=O)OC2CCCCC2[2] |

| Common Synonyms | Dicyclohexyl peroxide carbonate, Dicyclohexyl peroxybicarbonate, Peroxydicarbonic Acid Dicyclohexyl Ester, Peroxydicarbonic acid, C,C'-dicyclohexyl ester, CHPC, Peroxybis(formic acid cyclohexyl) ester, Bis(cyclohexyloxycarbonyl) peroxide.[1][3][4] |

| Trade Names | While specific trade names for this compound are not readily available in the provided results, similar peroxydicarbonates are sold under trade names like "Perkadox". For instance, Di-(4-tert-butylcyclohexyl) peroxydicarbonate is known as Perkadox 16.[5][6][7][8] |

Physicochemical and Safety Data

This compound is an organic peroxide primarily used as a radical initiator in polymerization processes.[1] Its utility is derived from the thermally labile peroxide bond. However, this reactivity also necessitates stringent safety protocols.

| Property | Value | Source |

| Physical Description | Colorless to pale yellow liquid or solid.[1] | CymitQuimica[1] |

| Decomposition Temperature | Decomposes violently or explosively at temperatures of 0-10°C due to self-accelerating exothermic decomposition.[1][2] | CAMEO Chemicals, PubChem[1][2] |

| Self-Accelerating Decomposition Temperature (SADT) | The SADT is the lowest temperature at which self-accelerating decomposition may occur in the packaging. For safe storage, the temperature must be kept below the control temperature. | European Organic Peroxide Safety Group |

| Control Temperature (Tc) | The maximum temperature at which the organic peroxide can be safely transported. For this compound (>91-100%), the control temperature is +10°C. | Publicatiereeks Gevaarlijke Stoffen |

| Emergency Temperature (Te) | The temperature at which emergency procedures must be implemented. For this compound (>91-100%), the emergency temperature is +15°C. | Publicatiereeks Gevaarlijke Stoffen |

| Solubility | Moderately soluble in organic solvents; generally insoluble in water.[1] | CymitQuimica[1] |

| Hazards | Explosive, strong oxidizing agent. Sensitive to heat, contamination, shock, and friction.[1][2] May ignite combustibles and can cause severe skin and eye irritation.[1] | CAMEO Chemicals, PubChem[1][2] |

Experimental Protocols

Representative Synthesis of a Peroxydicarbonate

While a specific protocol for this compound is not detailed in the provided results, the following general method for the preparation of a similar compound, di-(2-ethylhexyl)peroxydicarbonate, can be adapted. This process involves the reaction of a chloroformate with hydrogen peroxide in an alkaline solution.

Materials:

-

Cyclohexyl chloroformate

-

Hydrogen peroxide

-

Alkaline solution (e.g., sodium hydroxide (B78521) solution)

-

Alkane solvent (for extraction and stabilization)

-

Reaction vessel with stirring mechanism and temperature control

-

Separatory funnel

-

Washing solutions (e.g., water)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

An alkaline solution is prepared in the reaction vessel and cooled.

-

Hydrogen peroxide is added to the alkaline solution while maintaining a low temperature.

-

Cyclohexyl chloroformate is added dropwise to the stirred mixture, ensuring the temperature remains controlled.

-

After the addition is complete, the reaction mixture is stirred for an additional 30-50 minutes.

-

Stirring is stopped, and the reaction mixture is allowed to separate into aqueous and organic layers.

-

The organic layer containing the product is separated.

-

The organic layer is washed repeatedly with water until the pH is neutral (pH 5-7).

-

An alkane solvent is added to the product.

-

The solution is dried over a suitable drying agent.

-

The solvent may be removed under reduced pressure at a low temperature, although peroxydicarbonates are often stored and used as solutions in a solvent for safety.

Thermal Decomposition Analysis

The thermal decomposition of this compound is a critical aspect of its application as a radical initiator. A typical experimental setup to study its decomposition kinetics would involve the following:

Equipment:

-

Constant temperature bath

-

Reaction vessel equipped with a reflux condenser and a port for sampling

-

Analytical instrumentation for peroxide concentration determination (e.g., titrimetric methods or HPLC)

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

-

A solution of this compound in a suitable solvent (e.g., benzene) of a known concentration is prepared.

-

The solution is placed in the reaction vessel and immersed in the constant temperature bath set to the desired decomposition temperature (e.g., 50°C).

-

Aliquots of the reaction mixture are withdrawn at regular time intervals.

-

The concentration of the remaining this compound in each aliquot is determined using a suitable analytical method.

-

The decomposition products can be identified and quantified by GC-MS analysis of the reaction mixture at the end of the experiment.

-

The rate constants for the decomposition can be calculated from the change in peroxide concentration over time. The decomposition of this compound in benzene (B151609) at 50°C follows a rate law that includes both unimolecular thermolysis and induced decomposition.[9]

Reaction Mechanisms and Safe Handling

Thermal Decomposition Pathway

The primary function of this compound is to generate free radicals upon heating. The decomposition process is initiated by the homolytic cleavage of the weak oxygen-oxygen bond.

Caption: Thermal decomposition of this compound.

The initially formed cyclohexyloxycarbonyloxy radicals can then undergo decarboxylation to produce cyclohexyl radicals and carbon dioxide.[9] These radicals are responsible for initiating polymerization.

Safe Handling and Storage Workflow

Due to its thermal instability and sensitivity, strict safety protocols must be followed when handling and storing this compound.

Caption: Workflow for the safe handling and storage of this compound.

Key safety practices include storing the material at controlled low temperatures, avoiding all sources of heat and contamination, and using appropriate personal protective equipment.[5][10] In case of a spill, the material should be absorbed with an inert, damp, non-combustible material and placed in a loosely covered container for disposal.[1] It is crucial to prevent the peroxide from drying out, as this increases the risk of explosion. Many peroxides are stored and transported as a slurry in water to mitigate this hazard.[1][2]

References

- 1. This compound, [TECHNICALLY PURE] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. This compound | C14H22O6 | CID 73797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Kinetics and chemistry of decomposition of this compound at high pressure | Sciact - научная деятельность [biblhelper.catalysis.ru]

- 4. DI-(4-Tert-butylcyclohexyl)peroxydicarbonate, (technically pure) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. content.publicatiereeksgevaarlijkestoffen.nl [content.publicatiereeksgevaarlijkestoffen.nl]

- 6. CN102659960B - Preparation method of solvent-type di-(2-ethylhexyl)peroxydicarbonate with mass fraction of 60% - Google Patents [patents.google.com]

- 7. ehs.yale.edu [ehs.yale.edu]

- 8. WO2013014050A1 - Di-(tert-butyl cyclohexyl) peroxydicarbonate composition - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. eopsg.org [eopsg.org]

Methodological & Application

Application Notes and Protocols for Dicyclohexyl Peroxydicarbonate as a Low-Temperature Polymerization Initiator

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dicyclohexyl peroxydicarbonate (DCPD) as a highly reactive, low-temperature initiator for free-radical polymerization. This document includes key performance data, detailed experimental protocols, and visualizations to guide researchers in the effective and safe use of this initiator.

Introduction

This compound is an organic peroxide that serves as an efficient source of free radicals at low temperatures, making it suitable for the polymerization of various monomers.[1] Its utility is particularly significant in processes where elevated temperatures could lead to undesirable side reactions, degradation of sensitive molecules, or are otherwise disadvantageous. Chemically, it is the diester of cyclohexanol (B46403) and peroxydicarbonic acid. Upon thermal decomposition, it generates cyclohexyloxycarboxyl radicals, which can then initiate polymerization.[2][3]

Key Features:

-

Low Decomposition Temperature: Initiates polymerization at mild temperatures.

-

High Reactivity: Efficiently generates free radicals.

-

Solubility: Moderately soluble in organic solvents and generally insoluble in water.[1]

Caution: this compound is thermally sensitive and can decompose violently or explosively at temperatures as low as 0-10°C, especially with shock, heat, or friction.[4][5] It is often stored and transported as a water slurry to mitigate this hazard.[4]

Data Presentation

Table 1: Physical and Safety Properties of this compound

| Property | Value |

| Chemical Formula | C₁₄H₂₂O₆ |

| Molecular Weight | 286.32 g/mol |

| Appearance | White solid powder |

| Melting Point | 46°C |

| Decomposition Temp. | Decomposes violently at 0-10°C |

| Solubility | Insoluble in water; soluble in many organic solvents |

| Primary Hazard | Thermally unstable, risk of explosive decomposition |

Table 2: Half-Life Data for Di-(4-tert-butylcyclohexyl) Peroxydicarbonate (as an analogue) [6]

| Half-Life (t½) | Temperature (°C) |

| 10 hours | 48 |

| 1 hour | 64 |

| 1 minute | 98 |

Note: This data is for Di-(4-tert-butylcyclohexyl) peroxydicarbonate and should be used as an estimate for this compound. The half-life is the time required for 50% of the peroxide to decompose at a given temperature.

Signaling Pathways and Experimental Workflows

Decomposition of this compound and Initiation

The initiation of polymerization by this compound begins with the thermal cleavage of the labile oxygen-oxygen bond in the peroxide group. This homolytic cleavage generates two cyclohexyloxycarboxyl radicals. These radicals can then initiate polymerization by adding to a monomer unit.

Caption: Decomposition of DCPD to form initiating radicals.

General Experimental Workflow for Suspension Polymerization

Suspension polymerization is a common technique for producing polymer beads. The monomer is dispersed as droplets in a continuous phase (typically water), and the oil-soluble initiator dissolves within these droplets. Polymerization occurs within each droplet, forming solid polymer particles.

Caption: Workflow for suspension polymerization using DCPD.

Experimental Protocols

The following are generalized protocols for suspension and emulsion polymerization using this compound. The exact conditions, such as initiator concentration, temperature, and time, should be optimized for the specific monomer and desired polymer properties.

Protocol for Suspension Polymerization of a Generic Vinyl Monomer

This protocol describes a general procedure for the suspension polymerization of a vinyl monomer (e.g., vinyl chloride, styrene, or methyl methacrylate) initiated by this compound.

Materials:

-

Deionized water

-

Suspending agent (e.g., polyvinyl alcohol, gelatin)

-

Vinyl monomer

-

This compound (DCPD)

-

Nitrogen gas

-

Polymerization reactor equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet.

Procedure:

-

Aqueous Phase Preparation: Charge the polymerization reactor with deionized water and the suspending agent (e.g., 0.1-0.5 wt% based on water).

-

Purging: Purge the reactor with nitrogen for 30 minutes to remove oxygen, which can inhibit free-radical polymerization.

-

Monomer/Initiator Preparation: In a separate vessel, dissolve the desired amount of this compound (typically 0.05-0.5 wt% based on monomer) in the vinyl monomer.

-

Charging the Reactor: Under a nitrogen atmosphere, charge the monomer/initiator solution to the reactor.

-

Dispersion: Begin agitation to disperse the monomer phase into droplets of the desired size.

-

Polymerization: Heat the reactor to the target polymerization temperature (e.g., 50-60°C) to initiate the decomposition of the DCPD.

-

Reaction Monitoring: Monitor the reaction temperature and pressure. The polymerization is typically carried out for 4-8 hours.

-

Cooling and Recovery: Once the desired conversion is reached, cool the reactor to room temperature.

-

Purification: Filter the resulting polymer beads, wash thoroughly with water to remove the suspending agent, and then dry in an oven at a temperature well below the polymer's glass transition temperature.

Protocol for Emulsion Polymerization of a Generic Acrylic Monomer

Emulsion polymerization is used to produce polymer latexes. The monomer is emulsified in water with a surfactant, and a water-soluble or oil-soluble initiator is used. For an oil-soluble initiator like DCPD, initiation occurs within the monomer-swollen micelles and monomer droplets.

Materials:

-

Deionized water

-

Surfactant (e.g., sodium lauryl sulfate)

-

Acrylic monomer (e.g., methyl methacrylate, butyl acrylate)

-

This compound (DCPD)

-

Nitrogen gas

-

Polymerization reactor equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet.

Procedure:

-

Aqueous Phase Preparation: Charge the reactor with deionized water and the surfactant.

-

Purging: Purge the reactor with nitrogen for 30 minutes.

-

Monomer Emulsion Preparation: In a separate vessel, prepare a pre-emulsion by adding the acrylic monomer and the this compound to an aqueous solution of the surfactant and stirring vigorously.

-

Seeding: Add a small portion of the monomer emulsion (the "seed") to the reactor and heat to the polymerization temperature (e.g., 50-60°C) to initiate polymerization and form seed particles.

-

Monomer Feed: Once the seed polymerization has commenced, gradually feed the remaining monomer emulsion into the reactor over a period of 2-4 hours while maintaining the reaction temperature.

-

Completion: After the feed is complete, continue to stir the reaction mixture at the polymerization temperature for an additional 1-2 hours to ensure high monomer conversion.

-

Cooling: Cool the reactor to room temperature. The resulting product is a stable polymer latex.

Conclusion

This compound is a valuable initiator for low-temperature free-radical polymerization. Its high reactivity at mild conditions allows for the synthesis of polymers that might be compromised by higher temperatures. However, its thermal instability necessitates careful handling and storage procedures. The provided data, protocols, and visualizations serve as a foundational guide for researchers to explore the applications of this initiator in their work, with the understanding that optimization for specific systems is essential.

References

- 1. CAS 1561-49-5: this compound | CymitQuimica [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Kinetics and chemistry of decomposition of this compound at high pressure | Sciact - научная деятельность [biblhelper.catalysis.ru]

- 4. This compound | C14H22O6 | CID 73797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, [TECHNICALLY PURE] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. pergan.com [pergan.com]

Application Notes and Protocols: Dicyclohexyl Peroxydicarbonate in Vinyl Chloride Suspension Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suspension polymerization is the predominant industrial method for producing polyvinyl chloride (PVC), accounting for approximately 80% of global production.[1] This process involves dispersing vinyl chloride monomer (VCM) droplets in an aqueous medium, where polymerization is initiated by a monomer-soluble agent. Dicyclohexyl peroxydicarbonate is a peroxide initiator utilized in this process. Its thermal decomposition generates free radicals that initiate the polymerization of VCM. The concentration of the initiator is a critical parameter that influences the polymerization kinetics, as well as the molecular weight, particle size distribution, and morphology of the resulting PVC resin. These properties, in turn, dictate the suitability of the PVC for various applications, from rigid pipes (B44673) to flexible films.

This document provides detailed application notes and experimental protocols for the use of this compound as an initiator in the suspension polymerization of vinyl chloride.

Data Presentation

The following tables summarize the expected influence of key experimental parameters on the properties of the resulting PVC when using a peroxydicarbonate initiator. Please note that the following quantitative data is illustrative and representative of typical trends observed in vinyl chloride suspension polymerization. Specific values may vary depending on the exact experimental conditions, equipment, and the specific peroxydicarbonate used.

Table 1: Effect of this compound Concentration on PVC Properties

| Initiator Concentration (wt% based on VCM) | Polymerization Time (hours) | Conversion (%) | Weight Average Molecular Weight (Mw, g/mol ) | Average Particle Size (μm) |

| 0.03 | 7.5 | ~80 | ~120,000 | ~150 |

| 0.05 | 6.0 | ~85 | ~100,000 | ~140 |

| 0.08 | 4.5 | ~88 | ~80,000 | ~130 |

| 0.12 | 3.5 | ~90 | ~65,000 | ~120 |

Table 2: Effect of Polymerization Temperature on PVC Properties

| Polymerization Temperature (°C) | Initiator Half-life (approx. hours) | Polymerization Time (hours) | K-Value* | Weight Average Molecular Weight (Mw, g/mol ) |

| 50 | ~10 | 8-10 | ~70 | ~125,000 |

| 57 | ~3 | 6-7 | ~65-67 | ~100,000 |

| 65 | ~1 | 4-5 | ~58-60 | ~75,000 |

| 70 | <0.5 | 3-4 | ~55 | ~60,000 |

*The K-value is an indicator of the polymer's molecular weight, determined by dilute solution viscosity.

Experimental Protocols

This section provides a detailed methodology for the suspension polymerization of vinyl chloride using this compound as the initiator.

Materials

-

Vinyl Chloride Monomer (VCM), polymerization grade (≥99.9% purity)

-

This compound (solid)

-

Deionized water

-

Suspending agent (e.g., Polyvinyl alcohol - PVA, with a specific degree of hydrolysis)

-

Buffer (e.g., Sodium bicarbonate, to maintain pH)

-

Antifouling agent (for reactor coating)

-

Nitrogen gas, high purity

Equipment

-

High-pressure polymerization reactor (autoclave) with a jacket for heating and cooling, equipped with a variable-speed agitator (e.g., turbine or paddle type), baffles, a pressure gauge, a temperature probe, and charging ports.

-

Heating and cooling circulation system for the reactor jacket.

-

Vacuum pump.

-

System for safely charging liquid VCM.

-

Degassing tank for recovering unreacted monomer.

-

Filtration system (e.g., Buchner funnel or centrifuge).

-

Drying oven (fluid bed or tray dryer).

-

Particle size analyzer.

-

Gel Permeation Chromatography (GPC) system for molecular weight determination.

Experimental Procedure

-

Reactor Preparation:

-

Thoroughly clean the polymerization reactor.

-

Apply a thin layer of an antifouling agent to the internal surfaces of the reactor to prevent polymer buildup.

-

Seal the reactor and perform a leak test.

-

-

Charging the Aqueous Phase:

-

Charge the reactor with deionized water. The typical water-to-monomer ratio is between 1.5:1 and 2:1 by weight.

-

Add the suspending agent (e.g., 0.05 - 0.15 wt% based on VCM) and buffer to the water.

-

Agitate the mixture at a moderate speed (e.g., 150-200 rpm) to dissolve the suspending agent.

-

-

Deoxygenation:

-

Seal the reactor and begin purging with high-purity nitrogen to remove dissolved oxygen, which can inhibit polymerization.

-

Alternatively, apply a vacuum to the reactor and break the vacuum with nitrogen. Repeat this cycle 3-5 times for effective oxygen removal.

-

-

Initiator and Monomer Charging:

-